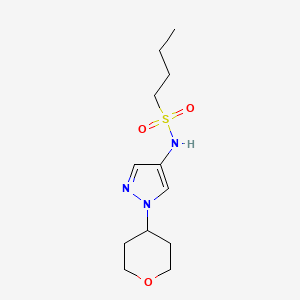

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

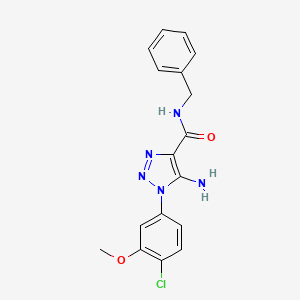

Übersicht

Beschreibung

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound has been extensively studied in preclinical models, and several clinical trials are currently underway to evaluate its efficacy and safety in humans.

Wissenschaftliche Forschungsanwendungen

Green Chemistry and Catalysis

Research indicates that sulfonamide compounds, similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, are utilized in green chemistry for the synthesis of biologically important compounds. For instance, 1-Butane sulfonic acid-3-methylimidazolium tosylate was used for the synthesis of pyrano[3,2-c]coumarins, showcasing high regioselectivity, clean reaction, and environmental friendliness (Mahato et al., 2017).

Synthesis of Pyrano Derivatives

Sulfonamide derivatives have been applied in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, indicating their role as efficient catalysts with high yield and simple methodology (Khaligh, 2015).

Organocatalysis

In organocatalysis, sulfonamide compounds are used for tetrahydropyranylation reactions. A zwitterionic imidazolium salt, which is related in structure, showed effectiveness for these reactions, highlighting the utility of these compounds in catalysis (Mahato et al., 2017).

Nanosized N-sulfonated Brönsted Acidic Catalyst

Research also explores the use of N-sulfonated compounds as nanosized Brönsted acidic catalysts. These catalysts have been used for promoting the synthesis of polyhydroquinoline derivatives, illustrating their potential in facilitating complex organic reactions (Goli-Jolodar et al., 2016).

Synthesis of Imidazoles

4-(1-Imidazolium) butane sulfonate, a compound structurally similar to the one , has been successfully used for the synthesis of substituted imidazoles, highlighting the versatility of sulfonamides in organic synthesis (Rahman et al., 2012).

Eigenschaften

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-2-3-8-19(16,17)14-11-9-13-15(10-11)12-4-6-18-7-5-12/h9-10,12,14H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOBPDNGFFHQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)

![N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2932377.png)

![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)

![5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)

![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2932382.png)

![Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2932384.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2932385.png)